Woodward's Reagent K Enables Spectrophotometric Quantification of Modified Carboxylates with Defined Extinction Coefficient (ε = 3150 M⁻¹cm⁻¹ at 269 nm)
Unlike carboxyl-directed reagents such as EDC or DCC that produce no chromophoric adduct without additional labeling steps, Woodward's reagent K generates a UV-active enol ester upon reaction with protein carboxylates, enabling direct spectrophotometric quantification. The molar extinction coefficient for this adduct has been experimentally established as 3150 M⁻¹cm⁻¹ at 269 nm using standardized reaction conditions [1]. This built-in chromogenic property eliminates the need for secondary detection reagents and reduces assay variability, a feature absent in carbodiimide-based carboxyl modification approaches.
| Evidence Dimension | Molar extinction coefficient of carboxyl modification adduct |
|---|---|
| Target Compound Data | ε = 3150 M⁻¹cm⁻¹ at 269 nm for WRK–protein carboxylate enol ester |
| Comparator Or Baseline | EDC/DCC modification: no intrinsic chromophore; requires additional labeling |
| Quantified Difference | Not applicable (qualitative methodological advantage) |
| Conditions | Aqueous buffer; standardized reaction conditions as per Kosters et al. 2003 |
Why This Matters
Direct spectrophotometric quantification of carboxyl modification stoichiometry without secondary labeling steps reduces experimental complexity and improves measurement precision in protein characterization workflows.
- [1] Kosters HA, de Jongh HHJ. Spectrophotometric Tool for the Determination of the Total Carboxylate Content in Proteins; Molar Extinction Coefficient of the Enol Ester from Woodward's Reagent K Reacted with Protein Carboxylates. Analytical Chemistry. 2003;75(10):2512-2516. doi:10.1021/ac026279e View Source
